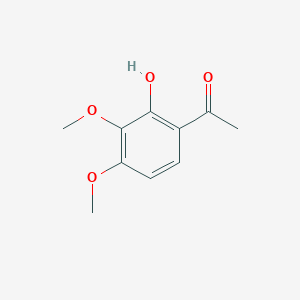

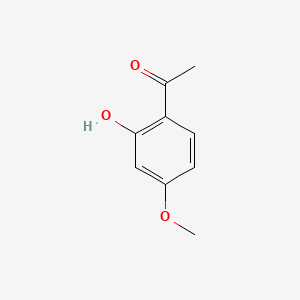

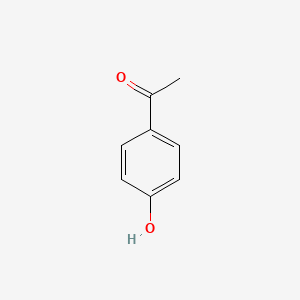

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Description

The exact mass of the compound 2'-Hydroxy-3',4'-dimethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPNLMYVYJIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277214 | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-18-9 | |

| Record name | 5396-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-3',4'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, represents a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group ortho to the acetyl moiety and two adjacent methoxy groups, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, spectroscopic characterization, and an exploration of its potential applications in drug discovery and materials science. By synthesizing available data and providing expert insights, this document aims to serve as a valuable resource for researchers working with this versatile molecule.

Introduction

Substituted acetophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and biological profile. This compound, with its molecular formula C₁₀H₁₂O₄, is a noteworthy member of this family. The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding and provides a handle for further chemical modifications, while the methoxy groups influence the electronic properties of the aromatic ring and its interaction with biological targets. This guide will delve into the core chemical properties of this compound, offering a detailed exploration for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. For comparison, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone has a melting point of 112-113 °C (385-386 K)[1], and 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone melts at 82 °C. | |

| Solubility | Expected to be soluble in hot methanol and other polar organic solvents. Poorly soluble in water.[2][3] | Inferred from related compounds |

Structural Features

The structure of this compound is characterized by an acetophenone core with a hydroxyl group at the C2 position and methoxy groups at the C3 and C4 positions. This substitution pattern leads to several key structural features:

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction influences the compound's conformation, physical properties (such as melting point and solubility), and chemical reactivity.

-

Electronic Effects: The methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. This activation influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Steric Hindrance: The substituents on the aromatic ring can create steric hindrance, which may affect the accessibility of the reactive sites.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Synthetic Routes

The primary method for the synthesis of this compound and its isomers is the Fries rearrangement .[4][5] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[4]

Experimental Protocol: Fries Rearrangement of 3,4-dimethoxyphenyl acetate

This protocol is adapted from the synthesis of the closely related isomer, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, and is expected to be applicable for the synthesis of the title compound with minor modifications.[1]

Materials:

-

3,4-dimethoxyphenyl acetate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Water

-

Methanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To an ice-cooled solution of 3,4-dimethoxyphenyl acetate in a suitable solvent (or neat), cautiously add boron trifluoride etherate.

-

Allow the mixture to warm to room temperature and then heat to a temperature that promotes the rearrangement (e.g., 110-120 °C) for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction and precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to afford the purified this compound.

Figure 2: General workflow for the synthesis of this compound via Fries Rearrangement.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation, O-acylation, and other reactions typical of phenols.

-

Carbonyl Group: The ketone can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and condensation reactions.

-

Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methoxy groups will influence the position of substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. For the related 1-(2-hydroxy-3-methoxy-phenyl)ethanone, the following signals are observed: a singlet for the phenolic proton around δ 12.58 ppm, aromatic protons between δ 6.86-7.35 ppm, a singlet for the methoxy protons at δ 3.91 ppm, and a singlet for the acetyl protons at δ 2.65 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon is expected to appear downfield (around δ 200 ppm), followed by the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group.

-

C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching of the methoxy and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 196. The fragmentation pattern will likely involve the loss of the acetyl group and subsequent fragmentation of the aromatic ring.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common and effective method for the analysis of acetophenone derivatives.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of volatile derivatives of the compound.[7]

Potential Applications and Biological Activity

While specific biological activities for this compound have not been extensively reported, the acetophenone scaffold is present in numerous biologically active molecules.

-

Intermediate in Natural Product Synthesis: This compound is a known intermediate in the synthesis of lamellarin alkaloids, which exhibit a wide range of biological activities, including cytotoxic and anti-HIV properties.[1]

-

Potential Pharmacological Activities: Substituted acetophenones have been investigated for various pharmacological activities, including:

-

Acetylcholinesterase (AChE) Inhibition: Some acetophenone derivatives have shown potential as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[8]

-

Anticancer Activity: Certain acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Antifouling Agents: Acetophenone hybrids have been explored as potential environmentally friendly antifouling agents.[9]

-

Further screening of this compound and its derivatives is warranted to explore their full therapeutic potential.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical entity with a rich potential for applications in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthetic protocol, and an exploration of its potential applications. The structural features of this molecule, particularly the ortho-hydroxyl group and the dimethoxy substitution pattern, make it an attractive starting material for the synthesis of complex molecular architectures and for the development of novel therapeutic agents. Further research into the biological activities of this compound is highly encouraged and is expected to unveil new opportunities in drug discovery.

References

- 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529.

- Understand TLC and HPLC Analysis of Acetophenone. (2025). StudyRaid.

- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3585-3596.

- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (2020). Marine Drugs, 18(3), 163.

- 3,4-Dimethoxyacetophenone. (n.d.). Solubility of Things.

- Fries rearrangement. (n.d.). In Wikipedia.

- This compound. (n.d.). SpectraBase.

- 1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone. (n.d.). SpectraBase.

- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook.

- Fries Rearrangement. (n.d.). Organic Chemistry Portal.

- Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate.

- Table of Characteristic IR Absorptions. (n.d.).

- 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (2014). International Journal of Molecular Sciences, 15(1), 468-484.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. (n.d.). PubChem.

- Fries rearrangement of 3,5-dimethoxyphenyl acetate. (2024). Iraqi Journal of Science, 25(1), 54-58.

- 4'-hydroxyacetophenone. (n.d.). The Good Scents Company.

- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2014). Catalysis Science & Technology, 4(8), 2635-2646.

- Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2018). International Journal of Scientific & Engineering Research, 9(8), 1251-1256.

- 1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Separation of alpha-Hydroxy-4'-methoxyacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone. (n.d.). Automated Topology Builder.

- 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific.

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3030.

- 1-(3,4-Dimethoxyphenyl)ethanone. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(1), o28.

- 2,4'-Dihydroxy-3'-methoxyacetophenone. (n.d.). NIST WebBook.

- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. (n.d.). NIST WebBook.

- 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2021). Molecules, 26(11), 3183.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2’-Hydroxy-4’-methoxyacetophenone | SIELC Technologies [sielc.com]

- 3. 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. regimenlab.com [regimenlab.com]

- 9. researchgate.net [researchgate.net]

2'-Hydroxy-3',4'-dimethoxyacetophenone synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic mechanisms for producing 2'-Hydroxy-3',4'-dimethoxyacetophenone, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and specialty chemicals. We will dissect the core chemical principles, focusing on the Fries Rearrangement as the principal and most effective synthetic route. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a robust mechanistic understanding grounded in authoritative literature.

Introduction: The Significance of 2'-Hydroxy-3',4'-dimethoxyacetophenone

Substituted hydroxyaryl ketones are foundational scaffolds in organic synthesis. 2'-Hydroxy-3',4'-dimethoxyacetophenone, in particular, serves as a critical precursor for a variety of more complex molecules, including flavonoids and various pharmacologically active agents. Its synthesis, therefore, is of considerable interest. While direct Friedel-Crafts acylation of the parent phenol (3,4-dimethoxyphenol) is a theoretical possibility, it is fraught with challenges, including poor regioselectivity and catalyst deactivation.[1] The most reliable and industrially relevant method is the Fries Rearrangement, which offers superior control over the final product structure.[2][3] This guide will elucidate the mechanistic intricacies of this rearrangement and provide a validated protocol for its successful execution.

Mechanistic Deep Dive: The Fries Rearrangement vs. Direct Acylation

The synthesis of hydroxyaryl ketones from phenols presents a classic chemoselectivity problem. Phenols are bidentate nucleophiles, capable of reacting at either the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).[1]

-

Direct Friedel-Crafts C-Acylation: Attempting a direct Friedel-Crafts acylation on 3,4-dimethoxyphenol using an acylating agent (e.g., acetyl chloride) and a Lewis acid (e.g., aluminum chloride, AlCl₃) is often inefficient. The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst.[1] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, hindering the desired electrophilic aromatic substitution.[4] Furthermore, O-acylation is often the kinetically favored pathway, leading to the formation of an aryl ester as the primary product instead of the desired ketone.

-

The Fries Rearrangement: A Superior Strategy: The Fries Rearrangement elegantly circumvents these issues by embracing the initial O-acylation. The reaction is a Lewis acid-catalyzed conversion of a phenolic ester into a hydroxyaryl ketone.[2][5] The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily at the ortho and para positions.[5] This transformation is a cornerstone for producing ortho-hydroxyaryl ketones with high selectivity.

The mechanism, while not definitively singular, is understood to proceed through both intramolecular and intermolecular pathways.[2][5] The widely accepted intermolecular mechanism involves the following key steps:

-

Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the aryl ester. This is the more electron-rich oxygen atom.[5]

-

Acylium Ion Formation: This initial complexation weakens the ester linkage, facilitating a rearrangement where the Lewis acid transfers to the phenolic oxygen. This cleavage generates a resonance-stabilized acylium ion (CH₃CO⁺), a potent electrophile.[3][6][7]

-

Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho or para position, in a manner analogous to a standard Friedel-Crafts acylation.[2]

-

Rearomatization and Hydrolysis: A proton is lost from the ring to restore aromaticity, and a final aqueous workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyaryl ketone product.[3]

Controlling Regioselectivity: The Key to the Ortho-Isomer

A critical advantage of the Fries Rearrangement is that the regioselectivity (ortho vs. para product) can be controlled by temperature.[8][9]

-

Low Temperatures (<60°C): Favor the formation of the para-isomer, which is the thermodynamically more stable product.[2][4]

-

High Temperatures (>160°C): Favor the formation of the ortho-isomer.[2][8] This is the kinetically controlled pathway, and its preference at high temperatures is attributed to the formation of a stable six-membered bidentate chelate complex between the ortho product and the aluminum chloride catalyst.[4]

For the synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone, exploiting this temperature dependence is paramount.

Visualizing the Core Mechanism and Workflow

Fries Rearrangement Mechanism

Caption: Fries Rearrangement intermolecular mechanism.

Experimental Synthesis Workflow

Caption: High-level experimental synthesis workflow.

Validated Experimental Protocol

This protocol details the synthesis via a two-step process: initial esterification followed by the high-temperature Fries Rearrangement to ensure ortho-selectivity.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 10.0 g | 0.0649 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 7.0 mL | 0.0742 | 1.14 |

| Pyridine | C₅H₅N | 79.10 | 6.0 mL | - | - |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 10.4 g | 0.0780 | 1.2 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 50 mL | - | - |

Step 1: O-Acylation - Synthesis of 3,4-Dimethoxyphenyl Acetate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxyphenol (10.0 g, 0.0649 mol).

-

Dissolution: Add pyridine (20 mL) as a solvent and catalyst and stir until the phenol is fully dissolved. Cool the flask in an ice bath to 0-5°C.

-

Reagent Addition: Slowly add acetic anhydride (7.0 mL, 0.0742 mol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 150 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenyl acetate as an oil or low-melting solid. The crude product is typically of sufficient purity for the next step.

Step 2: Fries Rearrangement - Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone

-

Setup: In a dry 250 mL three-neck flask fitted with a reflux condenser, mechanical stirrer, and thermometer, add anhydrous aluminum chloride (10.4 g, 0.0780 mol) to nitrobenzene (50 mL).[10] Caution: This step is exothermic.

-

Reagent Addition: Slowly add the crude 3,4-dimethoxyphenyl acetate from Step 1 to the AlCl₃ suspension.

-

Reaction: Heat the reaction mixture to 160-170°C using an oil bath and maintain this temperature for 3-4 hours.[2][4][8] Monitor the formation of the product by TLC.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[10] This will decompose the aluminum complex.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 75 mL). The nitrobenzene will largely remain in the organic phase.

-

Purification:

-

Wash the combined organic layers with water and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate.

-

The remaining residue (product dissolved in nitrobenzene) can be purified via steam distillation to remove the high-boiling nitrobenzene or, more commonly in a lab setting, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 2'-Hydroxy-3',4'-dimethoxyacetophenone.

-

Conclusion and Field Insights

The synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone is most effectively and selectively achieved through the Fries Rearrangement of the corresponding phenolic ester. The causality is clear: direct C-acylation is problematic, whereas the rearrangement provides a robust pathway where regioselectivity can be dictated by temperature. The use of a high-boiling solvent like nitrobenzene is a field-proven choice for achieving the necessary temperatures to favor the kinetic ortho-product.[4][10] While alternative Lewis acids or solvent-free conditions exist, the AlCl₃-mediated rearrangement remains a foundational and reliable method.[3][11] This guide provides the mechanistic rationale and a validated protocol to empower researchers in the successful and efficient synthesis of this important chemical building block.

References

- PHARMD GURU. (n.d.). FRIES REARRANGEMENT.

- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.

- Various Authors. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction? Quora.

- Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(2), 267-271.

- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.

- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Wang, Z., et al. (2011). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Chemical Communications.

- Ingle, V. N., et al. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica, 4(1), 377-382.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters, 23(17), 6858–6863.

- Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide.

- Hunt, I. (n.d.). Acylation of phenols. University of Calgary.

- Wang, Z., et al. (2011). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. Chemical Communications, 47(24), 6930-6932.

- Majumder, U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29635-29686.

- Google Patents. (1998). Production of 2-hydroxy-4-methoxyacetophenone. JPH10279515A.

- Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 28(14), 5369.

- Various Authors. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.

- ResearchGate. (n.d.). Para-selective aza-Friedel–Crafts reaction of phenols with isatin-derived ketamines.

- Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.

- Zeller, M., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(48), 6445-6447.

- Chemistry 211 Experiment 1. (2012).

- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.

- Google Patents. (2014). Preparation method of 2, 4-dimethoxyacetophenone. CN103570518A.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]

Unveiling the Bioactive Potential of 2'-hydroxy-3',4'-dimethoxyacetophenone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone. While direct experimental evidence for this specific molecule is nascent, its structural analogy to well-characterized phenolic compounds, particularly acetophenones and their derivatives, suggests a promising profile for therapeutic and research applications. This document synthesizes the current understanding of related compounds to postulate its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel phenolic compounds.

Part 1: Introduction and Physicochemical Profile

2'-hydroxy-3',4'-dimethoxyacetophenone is a substituted acetophenone, a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] Acetophenones are recognized for a wide spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] The subject of this guide, 2'-hydroxy-3',4'-dimethoxyacetophenone, possesses a chemical structure that strongly suggests a predisposition for significant bioactivity. The presence of a phenolic hydroxyl group and methoxy substitutions on the aromatic ring are key features often associated with the therapeutic effects of related molecules.

Chemical Structure and Properties:

-

IUPAC Name: 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone[4]

-

Synonyms: 3,4-Dimethoxy-2-hydroxyacetophenone, Gallacetophenone 3',4'-dimethyl ether[5][6]

-

Appearance: Off-white solid/powder[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [4][5][6] |

| Molecular Weight | 196.20 g/mol | [4][5][6] |

| CAS Number | 5396-18-9 | [4][5][6] |

| Melting Point | 75-77°C | [5][6] |

| Boiling Point | 308.1°C at 760 mmHg | [5] |

| Density | 1.172 g/cm³ | [5] |

Part 2: Postulated Biological Activities and Mechanistic Insights

Based on its structural features and the known activities of analogous compounds, 2'-hydroxy-3',4'-dimethoxyacetophenone is predicted to exhibit several key biological activities.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant potential, capable of donating a hydrogen atom to neutralize free radicals.[8] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. It is highly probable that 2'-hydroxy-3',4'-dimethoxyacetophenone possesses radical-scavenging capabilities.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used method assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation:

-

Prepare a stock solution of 2'-hydroxy-3',4'-dimethoxyacetophenone in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

Phenolic compounds are well-documented anti-inflammatory agents.[9][10] Inflammation is a complex biological response, and its chronic manifestation is implicated in a host of diseases. The anti-inflammatory potential of 2'-hydroxy-3',4'-dimethoxyacetophenone can be investigated by assessing its ability to inhibit key inflammatory mediators in a cellular model.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Dexamethasone can be used as a positive control.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm.

-

A sodium nitrite standard curve should be used to quantify the nitrite concentration.

-

Caption: Workflow for assessing anti-inflammatory activity.

Antimicrobial Activity

Various hydroxyacetophenone derivatives have demonstrated antibacterial and antifungal properties.[11] The structural components of 2'-hydroxy-3',4'-dimethoxyacetophenone suggest it may also possess antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation:

-

Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

-

Assay Setup (96-well plate):

-

Prepare serial dilutions of 2'-hydroxy-3',4'-dimethoxyacetophenone in the appropriate broth.

-

Add 100 µL of each dilution to the wells.

-

Add 100 µL of the microbial inoculum to each well.

-

Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and negative controls (broth only and inoculum only).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity

Structurally related acetophenones have shown cytotoxic effects against cancer cell lines.[2] Therefore, it is plausible that 2'-hydroxy-3',4'-dimethoxyacetophenone may exhibit anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., human leukemia cell line HL-60) in appropriate media.

-

Seed the cells in a 96-well plate at an optimized density and incubate for 24 hours.[13]

-

-

Treatment:

-

Treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 24, 48, or 72 hours. Doxorubicin can be used as a positive control.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value can be calculated from the dose-response curve.

-

Caption: A potential apoptotic pathway modulated by the compound.

Enzyme Inhibition

-

Collagenase Inhibition: Collagenase is an enzyme that breaks down collagen, and its inhibition is relevant in skin aging and certain diseases. A fluorometric or colorimetric assay using a specific substrate can be employed to assess the inhibitory potential of 2'-hydroxy-3',4'-dimethoxyacetophenone.[15][16]

-

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in diabetic complications. Its inhibition can be measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.[17][18][19]

Part 3: Data Interpretation and Future Directions

The experimental protocols outlined in this guide will generate quantitative data (e.g., IC₅₀ values, MICs) that will form the basis for understanding the biological activity of 2'-hydroxy-3',4'-dimethoxyacetophenone. A lower IC₅₀ or MIC value indicates greater potency.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for enhanced activity.

-

In Vivo Studies: Validating the in vitro findings in animal models of relevant diseases.

-

Safety and Toxicity Profiling: Assessing the compound's safety profile for potential therapeutic development.

Part 4: Conclusion

2'-hydroxy-3',4'-dimethoxyacetophenone is a promising, yet under-investigated, phenolic compound. Its chemical structure strongly suggests a range of biological activities that warrant thorough investigation. This technical guide provides a solid framework, including detailed experimental protocols, for researchers to systematically explore its potential as a novel antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The insights gained from such studies will be invaluable for the fields of medicinal chemistry and drug discovery.

References

- Akila, P., & P. M. G. (2018). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

- BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.

- Borys, R. V., et al. (2017).

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Gerlier, D., & Thomasset, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50524.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Roche. (n.d.).

- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.

- Bio-protocol. (n.d.). Aldose Reductase Activity Assay.

- Bio-protocol. (n.d.). Collagenase Inhibitory Assay.

- Al-Amiery, A. A., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3605–3610.

- Alvarez-Suarez, J. M., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online.

- Lenta, B. N., et al. (2021). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Molecules, 26(15), 4485.

- Sigma-Aldrich. (n.d.). Collagenase Activity Colorimetric Assay Kit (MAK293) - Technical Bulletin.

- Assay Genie. (n.d.). Collagenase Activity Colorimetric Assay Kit (#BN01008).

- Guerrero-Tutor, B., et al. (2023). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Molecules, 28(13), 5085.

- Chulasiri, M., et al. (2023). Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. Cosmetics, 10(1), 22.

- Bouhlali, E. D. T., et al. (2019). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Taibah University for Science, 13(1), 676–684.

- Bio-protocol. (n.d.).

- Kumar, A., et al. (2012). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL ANALGESIC AND ANTIINFLAMATORY.

- Echemi. (n.d.). 2'-hydroxy-3',4'-dimethoxyacetophenone.

- Göktaş, O., et al. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 495–499.

- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.

- Tomczyk, M., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. Antioxidants, 12(9), 1768.

- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.

- ChemicalBook. (2025). 3,4-Dimethoxyacetophenone.

- Boyadzhieva, S., et al. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Molecules, 27(19), 6545.

- ChemicalBook. (2025). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE.

- ResearchGate. (n.d.). Aldose Reductase Inhibition Assay.

- ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.

- Surcel, M., et al. (2020). 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. Proceedings of the National Academy of Sciences, 117(36), 22423–22429.

- ResearchGate. (n.d.). The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi.

- Guidechem. (n.d.). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE 5396-18-9 wiki.

- Fisher Scientific. (n.d.). 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™.

- Sigma-Aldrich. (n.d.). 2 -Hydroxy-4 ,6 -dimethoxyacetophenone 97 90-24-4.

- Kumar, N., & Narayan, R. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 8(12), 409.

- PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone.

- Sigma-Aldrich. (n.d.). 3 ,4 -Dimethoxyacetophenone 98 1131-62-0.

- MDPI. (n.d.).

- APExBIO. (n.d.).

- Cell Signaling Technology. (n.d.). Autophagy Signaling.

- Leonarduzzi, G., et al. (2004). Signaling kinases modulated by 4-hydroxynonenal. Free Radical Biology and Medicine, 37(11), 1694–1702.

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajper.com [ajper.com]

- 4. 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE | 5396-18-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analogs of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Synthesis, Bioactivity, and Therapeutic Potential

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a significant scaffold in medicinal chemistry. We delve into the synthetic strategies for creating a diverse library of these compounds, elucidating the rationale behind key experimental choices. A comprehensive analysis of their structure-activity relationships (SAR) is presented, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on the acetophenone framework.

Introduction: The Versatile Acetophenone Scaffold

Acetophenones are a class of naturally occurring phenolic compounds that have garnered significant attention in the scientific community due to their wide array of pharmacological activities.[1] These activities include, but are not limited to, cytotoxicity against various cancer cell lines, as well as antimicrobial, antimalarial, antioxidant, and antityrosinase properties.[1] The core structure of acetophenone, an acetyl group attached to a benzene ring, provides a versatile template for chemical modification, allowing for the fine-tuning of its biological effects.[2][3] Plant-derived acetophenones, such as apocynin and paeonol, have demonstrated anti-inflammatory characteristics with minimal side effects, making them attractive precursors for drug synthesis.[1]

The subject of this guide, this compound, serves as a key intermediate in the synthesis of complex natural products, including lamellarin alkaloids.[4] Its polysubstituted phenyl ring offers multiple sites for modification, enabling the exploration of a vast chemical space and the optimization of therapeutic properties. Understanding the synthesis and biological evaluation of its structural analogs is paramount for the rational design of novel drug candidates.

Synthetic Strategies for Acetophenone Analogs

The synthesis of this compound and its analogs primarily relies on classical organic reactions that allow for the introduction and modification of functional groups on the aromatic ring. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of acetophenones.[5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of the aromatic precursor dictates the substitution pattern of the final product. For instance, the reaction of 1,2-dimethoxybenzene with acetyl chloride would yield 1-(3,4-dimethoxyphenyl)ethanone. Subsequent functional group manipulations, such as hydroxylation or demethylation, can then be employed to arrive at the desired analog.

Fries Rearrangement

The Fries rearrangement is a powerful method for the synthesis of hydroxyacetophenones from phenyl esters.[4][7] This reaction involves the rearrangement of an acyl group of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers, with the product ratio being influenced by reaction conditions such as temperature and solvent.

A notable example is the synthesis of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone via the Fries rearrangement of 3,4-dimethoxyphenyl acetate using boron trifluoride etherate.[4] This method provides a direct route to ortho-hydroxyacetophenones, which are valuable intermediates in the synthesis of various bioactive molecules.

Organometallic Routes

Modern synthetic approaches often employ organometallic reagents to achieve high regioselectivity. For instance, the synthesis of 2'-hydroxy-6'-methoxyacetophenone has been accomplished in good yield from 3-methoxyphenol.[8] This route involves the protection of the phenol, followed by selective metallation at the 2-position with butyllithium. The resulting aryllithium species is then converted to an organozinc compound, which readily undergoes a palladium-catalyzed coupling reaction with acetyl chloride to afford the desired product.[8]

Experimental Workflow: Synthesis of an Acetophenone Analog

Caption: A generalized workflow for the synthesis and characterization of acetophenone analogs.

Biological Activities and Structure-Activity Relationship (SAR)

The biological activity of acetophenone derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[2] Hydroxyl and methoxy groups, in particular, play a crucial role in modulating the pharmacological properties of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of acetophenone derivatives against various cancer cell lines. The presence of hydroxyl and methoxy groups on the aromatic ring has been shown to enhance anticancer activity.[3] For example, chalcones derived from 2-hydroxy-4-methoxyacetophenone have been evaluated as potential anticancer agents.[9]

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) has been shown to cause a significant decrease in cell proliferation in HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner, inducing G0/G1 cell cycle arrest.[10]

Antioxidant Activity

The phenolic hydroxyl groups in acetophenone derivatives contribute significantly to their antioxidant properties.[11] These compounds can act as radical scavengers and reducing agents, protecting cells from oxidative damage. A series of acetophenone benzoylhydrazones were synthesized and evaluated for their antioxidant activity, with the 2,4-dihydroxyacetophenone analogue showing potent radical scavenging capacity.[11]

Anti-inflammatory and Other Activities

Acetophenone derivatives have also been investigated for their anti-inflammatory, choleretic, and enzyme inhibitory activities. The number and position of hydroxy substituents on the benzene nucleus are critical in determining the choleretic activity of these compounds.[12] Specifically, a hydroxyl group at the 4-position is a key structural requirement for high choleretic activity in 2,4,6-trihydroxyacetophenone.[12]

Furthermore, certain acetophenone derivatives have been designed as dual binding site acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease.[13] Others have been identified as novel inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a therapeutic target in various cancers.[10]

Comparative Biological Data

| Compound | Substitution Pattern | Biological Activity | IC₅₀/EC₅₀ | Cell Line/Target | Reference |

| This compound | 2-OH, 3-OCH₃, 4-OCH₃ | Core Structure | - | - | - |

| Eupatofortunone | 2-OH, 4-CH₃, 5-acetyl | Cytotoxic | 82.15 µM | MCF-7 | [1] |

| 2-Hydroxy-4-methylacetophenone | 2-OH, 4-CH₃ | Cytotoxic | > 100 µM | MCF-7, A549 | [1] |

| Dibromoacetophenone analog (27j) | Varies | mIDH1 inhibitor | 80.0 nM | IDH1 R132H | [10] |

| Acetophenone-tethered 1,2,4-triazole (4e) | Varies | EGFR inhibitor | 0.14 µM | EGFR | [14] |

| Acetophenone benzoylhydrazone (5g) | 2,4-dihydroxy | Antioxidant (DPPH) | - | - | [11] |

Signaling Pathway Modulation: A Case Study in Cancer

The anticancer activity of many acetophenone analogs can be attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Signaling Pathway: EGFR Inhibition by Acetophenone Analogs

Caption: Simplified EGFR signaling pathway and its inhibition by acetophenone analogs.

As depicted, binding of the epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. Certain acetophenone-tethered 1,2,4-triazole derivatives have been rationally designed as EGFR kinase inhibitors, demonstrating potent anticancer activity with IC₅₀ values in the sub-micromolar range.[14] These compounds likely bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and self-validating experimental protocols are essential.

Protocol: Synthesis of this compound via Fries Rearrangement

Objective: To synthesize this compound from 3,4-dimethoxyphenyl acetate.

Materials:

-

3,4-dimethoxyphenyl acetate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask cooled in an ice bath, cautiously add 3,4-dimethoxyphenyl acetate.

-

Slowly add boron trifluoride etherate to the cooled and stirred solution.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add deionized water to quench the reaction, which may result in the precipitation of a solid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid copiously with deionized water to remove any residual acid and water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to afford the purified this compound.

-

Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validation:

-

TLC Analysis: Monitor the reaction progress to ensure the consumption of the starting material and the formation of the product.

-

Melting Point: Compare the melting point of the purified product with the literature value.

-

Spectroscopic Data: The NMR, IR, and mass spectra of the product should be consistent with the expected structure of this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a synthesized acetophenone analog on a cancer cell line (e.g., MCF-7).

Materials:

-

Synthesized acetophenone analog

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of the acetophenone analog in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Self-Validation:

-

Positive Control: The positive control should show a significant reduction in cell viability.

-

Dose-Response Curve: The data should generate a sigmoidal dose-response curve from which the IC₅₀ value can be accurately determined.

-

Replicates: The assay should be performed in triplicate to ensure the statistical significance of the results.

Conclusion and Future Perspectives

The structural analogs of this compound represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of the acetophenone scaffold allows for the generation of extensive compound libraries for high-throughput screening and lead optimization. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation therapeutics with improved efficacy and selectivity.

Future research in this area should focus on the elucidation of the precise molecular mechanisms of action of these compounds, the exploration of novel substitution patterns to enhance their therapeutic index, and the evaluation of their in vivo efficacy and safety profiles in relevant disease models. The continued investigation of these versatile molecules holds great promise for the development of innovative treatments for a range of human diseases.

References

- Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. PubMed. [Link]

- Synthesis of Acetophenone Deriv

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

- Bioactive monoterpenoids and acetophenones from the aerial parts of Eup

- Structures and opposite bioeffects of acetophenone (1) and its...

- Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. American Chemical Society. [Link]

- Synthesis of Acetophenone. Sciencemadness Discussion Board. [Link]

- Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. PubMed. [Link]

- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity rel

- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]

- An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.

- Full article: Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness, NCI Analysis (ELF, LOL, IRI & DORI) & Molecular Docking Computations of 2-Hydroxy 2-Phenyl Acetophenone a DFT Approaches. Taylor & Francis Online. [Link]

- 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. [Link]

- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.

- “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .” IJESI. [Link]

- Synthesis and biological evaluation of some substituted amino thiazole derivatives.

- Synthesis, biological evaluation, and molecular modeling studies of acetophenones-tethered 1,2,4-triazoles and their oximes as epidermal growth factor receptor inhibitors. PubMed. [Link]

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Ingenta Connect. [Link]

- Synthesis of Methoxy and Hydroxy Analogues of 1,2,3,4,4a,9a-Hexahydro-4a-fluorenamine. University of Illinois Chicago. [Link]

- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

- (PDF) Routes to Xanthones: An Update on the Synthetic Approaches.

- Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. [Link]

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. PMC. [Link]

- The Journal of Organic Chemistry Ahead of Print.

- A synthetic route to 9-(polyhydroxyalkyl)purines. PubMed. [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological evaluation, and molecular modeling studies of acetophenones-tethered 1,2,4-triazoles and their oximes as epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-hydroxy-3',4'-dimethoxyacetophenone: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 2'-hydroxy-3',4'-dimethoxyacetophenone, a phenolic compound of significant interest to the scientific community. We will delve into its historical discovery, detail its synthesis, explore its physicochemical and spectroscopic properties, and illuminate its promising biological activities for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The first documented synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone can be traced back to 1933, in the work of Mauthner, published in the Journal für praktische Chemie.[1] In this early report, the compound was synthesized via a multi-step reaction involving the use of aluminum chloride (AlCl₃) in nitrobenzene.[1] This initial synthesis laid the groundwork for future investigations into this molecule. The compound is also known by its synonym, Gallacetophenone 3',4'-dimethyl ether.

Synthesis and Chemical Architecture

The primary and most common method for synthesizing 2'-hydroxy-3',4'-dimethoxyacetophenone is through the Friedel-Crafts acylation of pyrogallol trimethyl ether (1,2,3-trimethoxybenzene).[1] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the generation of an acylium ion from acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The electron-rich aromatic ring of pyrogallol trimethyl ether then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation and cleavage of the ether group at the 2' position, facilitated by the Lewis acid, yields the final product, 2'-hydroxy-3',4'-dimethoxyacetophenone.

Caption: Friedel-Crafts acylation of pyrogallol trimethyl ether.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative protocol for the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Materials:

-

Pyrogallol trimethyl ether

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide or nitrobenzene (solvent)

-

Ice bath

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride, add a solution of pyrogallol trimethyl ether in the same dry solvent dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure 2'-hydroxy-3',4'-dimethoxyacetophenone.

Physicochemical and Spectroscopic Properties

2'-hydroxy-3',4'-dimethoxyacetophenone is a stable, off-white to pale yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 5396-18-9 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 75-77 °C |

| Boiling Point | 308.1 ± 37.0 °C (Predicted) |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in chloroform and methanol |

Spectroscopic Data

The structural elucidation of 2'-hydroxy-3',4'-dimethoxyacetophenone is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the acetyl group protons, and the methoxy group protons. The chemical shifts and coupling constants provide definitive information about the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ketone (C=O stretch), and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that are consistent with its chemical structure.

Biological Activities and Therapeutic Potential

Recent research has highlighted the significant biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone, positioning it as a molecule of interest for drug discovery and development.

Anticancer Activity

Studies have demonstrated the potent anticancer activity of 2'-hydroxy-3',4'-dimethoxyacetophenone, particularly against human leukemia cell lines. The proposed mechanism involves the induction of apoptosis in cancer cells. This makes it a promising lead compound for the development of novel anti-leukemic agents.

Aldose Reductase Inhibition

2'-hydroxy-3',4'-dimethoxyacetophenone has been identified as an inhibitor of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound has the potential to mitigate the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.

Caption: Inhibition of the polyol pathway by 2'-hydroxy-3',4'-dimethoxyacetophenone.

Collagenase Inhibition

The compound has also shown inhibitory activity against collagenase, an enzyme involved in the degradation of collagen. This property suggests its potential application in conditions characterized by excessive collagen breakdown, such as in certain skin aging processes and inflammatory diseases.

Antioxidant Activity

As a phenolic compound, 2'-hydroxy-3',4'-dimethoxyacetophenone exhibits antioxidant properties. It can act as a scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This antioxidant capacity contributes to its potential protective effects against oxidative stress-related diseases.

Analytical Methods

The identification and quantification of 2'-hydroxy-3',4'-dimethoxyacetophenone in various matrices can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method coupled with a UV detector is a robust and widely used technique for the analysis of this compound.

Typical HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10-20 µL

Conclusion

2'-hydroxy-3',4'-dimethoxyacetophenone, a compound with a rich history dating back to the early 20th century, has emerged as a molecule with significant therapeutic potential. Its straightforward synthesis, coupled with its diverse biological activities, including anticancer, aldose reductase and collagenase inhibition, and antioxidant properties, makes it a compelling candidate for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile acetophenone derivative.

References

- Mauthner, F. (1933). Journal für praktische Chemie, 136(2), 205-209.

Sources

An In-Depth Technical Guide to the Solubility of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a significant natural phenolic compound also widely known as paeonol.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, presents available quantitative data, and offers a detailed protocol for experimental solubility determination.

Introduction: The Significance of Paeonol and Its Solubility

This compound, or paeonol, is a bioactive compound predominantly extracted from the root bark of the peony plant (Paeonia suffruticosa).[1][2][3] It is a white or slightly yellow crystalline solid with a molecular formula of C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[2][3] Paeonol has garnered considerable attention in the pharmaceutical and cosmetic industries due to its wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4]

The solubility of paeonol is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and efficacy in various applications. A thorough understanding of its solubility in different solvent systems is paramount for designing effective delivery systems, optimizing extraction and purification processes, and ensuring reliable results in preclinical and clinical studies. This guide aims to provide a detailed exploration of this crucial property.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of paeonol, featuring a phenolic hydroxyl group (-OH), a ketone group (C=O), two methoxy groups (-OCH₃), and an aromatic ring, allows for a range of interactions.[3]

-